![molecular formula C13H13NO2 B14000799 4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods. These methods include the Wurtz-Fittig reaction, Ullmann reaction, and other electrophilic substitution reactions . These reactions are chosen based on their efficiency, yield, and the specific functional groups required in the final product.
化学反应分析
Types of Reactions
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide has various applications in scientific research:
作用机制
The mechanism of action of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3-Hydroxybiphenyl: Used in the synthesis of various organic compounds.
1,1’-Biphenyl-4,4’-dicarboxylic acid: Utilized in the production of polymers and other materials.
Uniqueness
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups, which can impart distinct chemical and biological properties. Its combination of a hydroxyl group and a carboxamide group makes it versatile for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C13H13NO2/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,14,15) |
InChI 键 |
RVHSQJBUCQCFSM-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C=CC1(C(=O)N)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


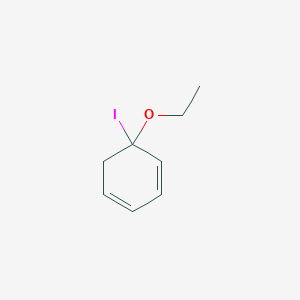
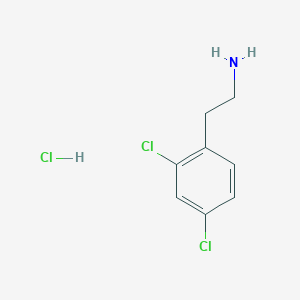


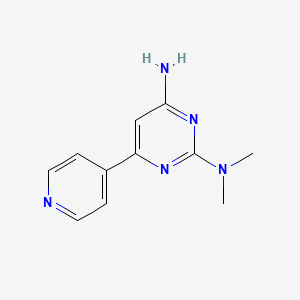

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
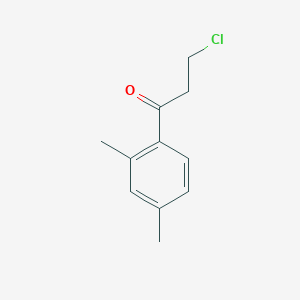
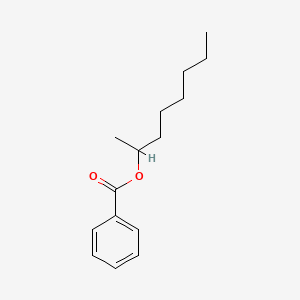
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

